molecular formula C29H37NO8 B4301157 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4301157
M. Wt: 527.6 g/mol
InChI Key: BQFQBZRWCZWWEE-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dihydropyridine core, which is often associated with calcium channel blockers, and an adamantyloxy group, which imparts stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The adamantyloxy group is introduced via an etherification reaction, where an adamantyl alcohol reacts with an appropriate alkyl halide under basic conditions. The final step involves the esterification of the carboxyl groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester groups to alcohols.

    Substitution: The adamantyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs. The adamantyloxy group enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.

Uniqueness

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the adamantyloxy group, which imparts additional stability and lipophilicity compared to other dihydropyridine derivatives. This structural feature may enhance its pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO8/c1-34-23-10-20(11-24(35-2)26(23)31)25-21(27(32)36-3)15-30(16-22(25)28(33)37-4)5-6-38-29-12-17-7-18(13-29)9-19(8-17)14-29/h10-11,15-19,25,31H,5-9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQBZRWCZWWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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